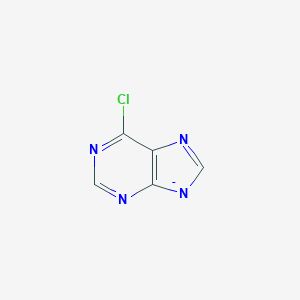
6-Chloropurin-9-ide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloropurin-9-ide is a useful research compound. Its molecular formula is C5H2ClN4- and its molecular weight is 153.55g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antiviral Applications
6-Chloropurin-9-ide has been investigated for its potential as an antiviral agent, particularly against RNA viruses such as SARS-CoV-2. A study developed a simple in vitro assay that evaluated nucleotide-based drugs targeting the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. The incorporation efficiency of 6-chloropurine triphosphate (6-chloropurine-TP) was compared to that of natural ATP and other nucleotide analogs. The results indicated that while 6-chloropurine-TP had a lower incorporation efficiency than ATP, it still presented a viable option for further development as an antiviral compound .
Anticancer Activity
The compound has also shown promise in cancer research. Various derivatives of 6-chloropurin have been synthesized and evaluated for their antiproliferative effects against cancer cell lines. For instance, a study reported that 2-acetamido-6-chloropurine derivatives exhibited notable antiproliferative activities against chronic myeloid leukemia (K562) and breast cancer (MCF-7) cells. The most potent derivatives demonstrated GI50 values in the single-digit micromolar range, suggesting their potential as lead compounds for anticancer drug development .
Structure-Activity Relationship Studies
Research has focused on understanding the structure-activity relationships (SAR) of 6-chloropurin derivatives to enhance their biological activity. For example, modifications at the N6 position have led to the identification of selective adenosine receptor agonists, which could be valuable tools in adenosine receptor research and therapeutic applications for conditions like type II diabetes . Additionally, studies have synthesized various substituted purines to evaluate their antimicrobial and antifungal activities, revealing that certain derivatives possess significant efficacy against various pathogens .
Synthesis of Prodrugs
6-Chloropurin has been utilized in the synthesis of phosphonate prodrugs, which are designed to improve the bioavailability and therapeutic efficacy of nucleoside analogs. These prodrugs can be converted into active nucleotides within the body, enhancing their potential as antiviral or anticancer agents . The synthesis process typically involves coupling with phosphonates and subsequent cyclization, yielding compounds with improved pharmacological profiles.
Case Study 1: Antiviral Efficacy
A study comparing the incorporation efficiencies of various nucleotide analogs into RNA by SARS-CoV-2 RdRp found that 6-chloropurine-TP had a calculated discrimination value significantly lower than that of remdesivir-TP, indicating its potential as a less efficient but relevant antiviral candidate .
Case Study 2: Anticancer Activity
In another investigation, a series of 6-substituted purines were synthesized from 2-amino-6-chloropurine. These compounds were screened for their activity against fungal strains and displayed promising results against Candida tropicalis and Aspergillus niger, highlighting their potential in treating fungal infections alongside cancer .
特性
CAS番号 |
50339-89-4 |
|---|---|
分子式 |
C5H2ClN4- |
分子量 |
153.55g/mol |
IUPAC名 |
6-chloropurin-9-ide |
InChI |
InChI=1S/C5H2ClN4/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H/q-1 |
InChIキー |
VTQXNBMGNCJHQQ-UHFFFAOYSA-N |
SMILES |
C1=NC2=C([N-]1)N=CN=C2Cl |
正規SMILES |
C1=NC2=C([N-]1)N=CN=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















